1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene
Overview
Description
1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene is an organic compound with the molecular formula C11H13NO5. It features a benzene ring substituted with three methoxy groups at the 1, 2, and 3 positions, and an E-configured nitrovinyl group at the 5 position. This configuration imparts unique optical and electronic properties to the compound, making it valuable in various chemical transformations .
Mechanism of Action
Target of Action
The primary targets of 1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene are currently unknown. This compound is structurally similar to 1,2,3-trimethoxy-5-propylbenzene
Biochemical Pathways
It’s worth noting that trimethoxybenzenes are known to be involved in various biochemical processes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2,3-trimethoxybenzene with nitroethene under basic conditions to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene undergoes various chemical reactions, including:
Reduction: The nitrovinyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 1,2,3-Trimethoxy-5-[(E)-2-aminovinyl]benzene.
Oxidation: 1,2,3-Trimethoxy-5-formylbenzene or 1,2,3-trimethoxy-5-carboxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural product derivatives.
Materials Science: Its unique optical and electronic properties make it useful in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the nitrovinyl group, making it less reactive in certain chemical transformations.
1,3,5-Trimethoxybenzene: Has methoxy groups at different positions, leading to different electronic properties and reactivity.
Isoelemicin: A stereoisomer with similar substituents but different spatial arrangement, affecting its chemical behavior
Uniqueness
1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene is unique due to its specific substitution pattern and the presence of the nitrovinyl group, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics .
Properties
IUPAC Name |
1,2,3-trimethoxy-5-[(E)-2-nitroethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-15-9-6-8(4-5-12(13)14)7-10(16-2)11(9)17-3/h4-7H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPYBEJQAIGLRE-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344196 | |
Record name | 1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6316-70-7 | |
Record name | NSC22597 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Trimethoxy-5-[(E)-2-nitrovinyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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